(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine
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Overview
Description
(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine is a complex organic compound with significant interest in various scientific fields. This compound features a unique structure that includes both amino and keto functional groups, making it a versatile molecule for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine typically involves multi-step organic reactions. One common method includes the condensation of appropriate amino acids with methylamine under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It serves as a model compound for understanding amino acid metabolism and protein synthesis .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in designing inhibitors for specific enzymes or receptors .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism by which (Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine exerts its effects involves interactions with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting metabolic pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methylalanine: A simpler analog with similar functional groups but lacking the keto group.
2-Methylalanine: Another analog with a different substitution pattern on the amino acid backbone.
Uniqueness
What sets (Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine apart is its unique combination of amino and keto groups, which allows for a broader range of chemical reactions and applications. Its structural complexity provides opportunities for creating diverse derivatives with tailored properties .
Properties
CAS No. |
918814-09-2 |
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Molecular Formula |
C7H13N3O3 |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-[[1-amino-2-(methylamino)-2-oxoethylidene]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C7H13N3O3/c1-7(2,6(12)13)10-4(8)5(11)9-3/h1-3H3,(H2,8,10)(H,9,11)(H,12,13) |
InChI Key |
PUDKORAASWBNQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)N=C(C(=O)NC)N |
Origin of Product |
United States |
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